Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl)
Overview
Description
Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) is a useful research compound. Its molecular formula is C19H22N2O and its molecular weight is 294.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : A series of new 9-acridanylmethyl ketones have been prepared by adding sodium derivatives of various ketones to acridine, followed by dehydrogenation to 9-acridinylmethyl ketones (Sheppard & Levine, 1964).
- Ring Expansion and Carbonylation : In studies involving carbonylation of pyrrolidines catalyzed by cobalt carbonyl, piperidinones are formed, indicating potential applications in the synthesis of heterocyclic nitrogen ketones (Wang & Alper, 1992).
- Reactions with C,N-Diarylnitrones : The reaction of 9-vinylacridine with C,N-diarylnitrones has led to the formation of 5-(9-acridinyl)-2,3-diarylisoxazolidines and 9-acridinyl styryl ketones, revealing a new type of thermal decomposition of isoxazolidine rings (Tsuge & Torii, 1976).
- Synthesis of β-Dicarbonylated Tetrahydropiperidines : A novel synthesis method for β-dicarbonylated tetrahydropiperidines has been developed, utilizing piperidine derivatives with methyl ketones (Wang et al., 2019).
Applications in Organic Chemistry
- Preparation of Novel Compounds : Piperidine reacts with 2,4,6-cyclooctatrien-1-one to produce 8-piperidino-3,5,7-octatrien-2-one and other compounds, indicating its utility in organic synthesis (OgawaMasashi & MatsudaTsutomu, 1975).
- Ultrasound-Promoted Synthesis : An efficient one-pot synthesis method for pyridin-2(1H)-one derivatives using piperidine-catalyzed reactions has been developed, showcasing its use in creating complex organic structures (Yang et al., 2013).
Novel Synthesis Methods
- Improved Preparation of 1-Nitroalkenes : Piperidine has been used as a catalyst in the preparation of β-nitroalkyl sulfides, which are key intermediates in synthesizing 2,2-disubstituted 1-nitroalkenes (Lin et al., 2001).
Properties
IUPAC Name |
piperidin-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(21-12-6-1-7-13-21)18-14-8-2-4-10-16(14)20-17-11-5-3-9-15(17)18/h2,4,8,10H,1,3,5-7,9,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOXSBQCBQISDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C3CCCCC3=NC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70221240 | |
Record name | Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-58-8 | |
Record name | Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ketone, piperidino(1,2,3,4-tetrahydro-9-acridinyl) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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